

Siais117: A Technical Guide to its Discovery and Development as a Brigatinib-PROTAC

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This technical guide provides an in-depth overview of **Siais117**, a proteolysis-targeting chimera (PROTAC) developed from the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib. **Siais117** represents a promising strategy to overcome acquired resistance to ALK-targeted therapies in cancers such as non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). This document details its mechanism of action, quantitative efficacy data, and the experimental protocols used for its characterization.

Introduction: Addressing Resistance in ALK-Positive Cancers

EML4-ALK and NPM-ALK fusion proteins are key oncogenic drivers in subsets of NSCLC and ALCL, respectively.[1][2] While FDA-approved ALK inhibitors have shown significant clinical efficacy, the development of drug resistance, often through secondary mutations in the ALK kinase domain like the G1202R mutation, remains a major clinical challenge.[1][3]

PROTAC technology offers a novel therapeutic modality to address drug resistance.[1] These bifunctional molecules co-opt the cell's natural protein disposal system by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

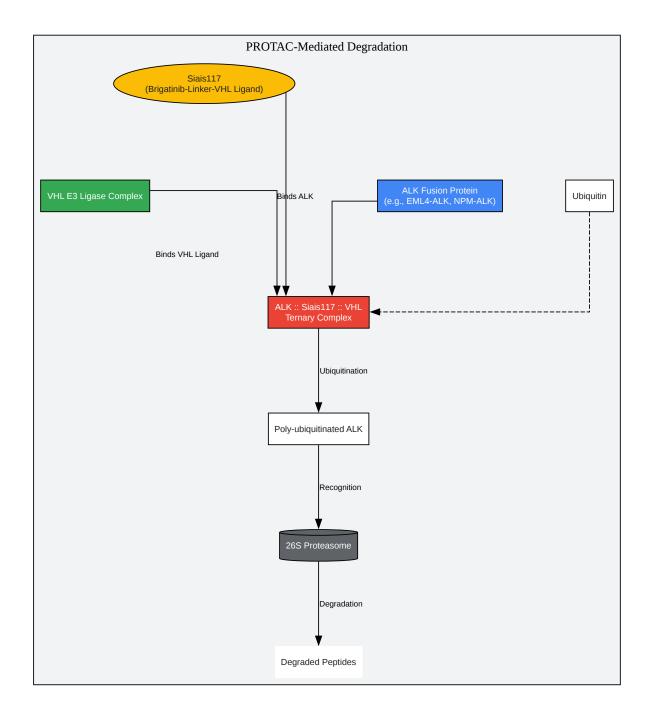


Siais117 was designed and synthesized as a potent ALK-targeting PROTAC. It is a conjugate of the potent ALK inhibitor Brigatinib and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][4][5] By inducing the degradation of ALK fusion proteins, **Siais117** can overcome resistance mechanisms, block cancer cell growth, and inhibit downstream signaling pathways. [4][5] Notably, it has demonstrated efficacy against the formidable ALK G1202R point mutation. [1][3][4][5]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Siais117 functions as a classic PROTAC, inducing the degradation of its target protein, ALK. The process involves several key steps, as illustrated below.





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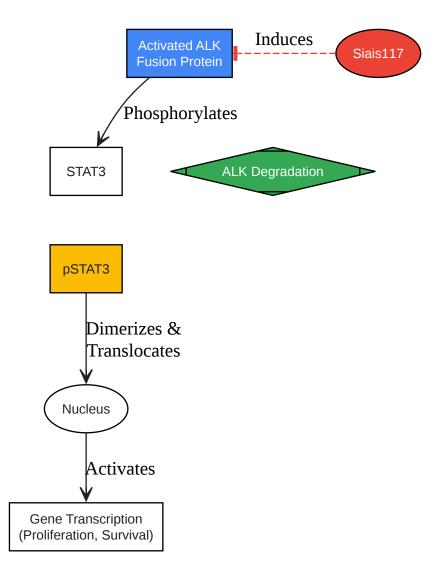
Figure 1: Mechanism of Action for Siais117.



The Brigatinib moiety of **Siais117** binds to the kinase domain of the ALK fusion protein, while the VHL ligand portion binds to the VHL E3 ubiquitin ligase complex. This simultaneous binding forms a ternary complex (ALK-**Siais117**-VHL). The proximity induced by the complex allows the E3 ligase to transfer ubiquitin molecules to the ALK protein. This poly-ubiquitination marks ALK for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the oncoprotein from the cell. **Siais117** is then released and can catalytically induce the degradation of further ALK molecules.

Downstream Signaling Inhibition

The degradation of ALK protein by **Siais117** effectively shuts down its downstream signaling pathways, which are crucial for cancer cell proliferation and survival. One key pathway involves the phosphorylation of STAT3.





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Figure 2: Inhibition of ALK-STAT3 Signaling Pathway.

Treatment with **Siais117** leads to a reduction in the phosphorylation of both ALK and STAT3.[4] [5] This prevents the translocation of pSTAT3 to the nucleus, thereby inhibiting the transcription of genes essential for cell growth and survival.

Quantitative Data Presentation

Siais117 has demonstrated potent anti-proliferative and degradation activity across various cancer cell lines.

Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.

Cell Line	ALK Status	IC50 (nM)
SR	NPM-ALK	1.7
H2228	EML4-ALK	46
NCI-H1688	Small Cell Lung Cancer	259
NCI-H69	Small Cell Lung Cancer	799

Table 1: Anti-proliferative

activity of Siais117 in various

cancer cell lines.[4][5]

Siais117 also showed significantly better growth inhibition compared to Brigatinib in a 293T cell line engineered to express the G1202R-resistant ALK mutant.[1][2][6]

Protein Degradation Activity

While specific DC50 (half-maximal degradation concentration) values are not available in the reviewed literature, the effective concentrations for ALK protein degradation have been reported.



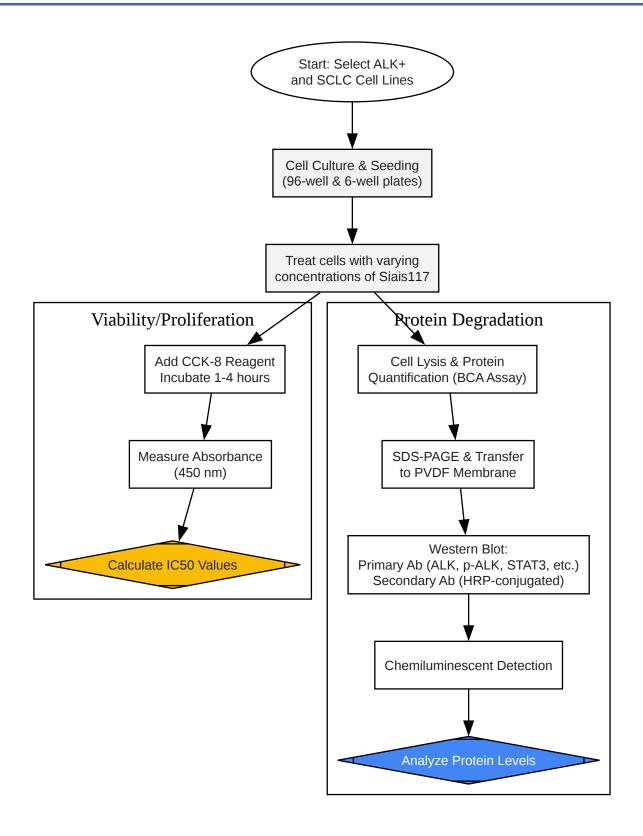
Cell Line	ALK Status	Treatment Conditions	Outcome
H2228	EML4-ALK	Starting at 50 nM	Initiation of ALK protein degradation.
SR	NPM-ALK	100 nM for 24 hours	Sustained degradation of ALK protein.
Table 2: Observed			
ALK protein			
degradation induced			
by Siais117.[4][5]			

Experimental Protocols

The characterization of **Siais117** involved standard cell biology and biochemical assays. Below are detailed methodologies for the key experiments.

Experimental Workflow





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Figure 3: General experimental workflow for **Siais117** evaluation.



Cell Viability and Proliferation (CCK-8 Assay)

This colorimetric assay measures cell viability by quantifying the metabolic activity of cellular dehydrogenases.

- Cell Seeding: Cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 μL of culture medium. Plates are pre-incubated for 24 hours (37°C, 5% CO2) to allow for cell adherence.
 [7]
- Compound Treatment: Siais117 is serially diluted to various concentrations in culture medium. 10 μL of each concentration is added to the respective wells. A vehicle control (e.g., DMSO) is also included. The plate is incubated for the desired period (e.g., 72 hours).
- CCK-8 Addition: 10 μL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[1][4][7]
 Care is taken to avoid introducing air bubbles.
- Incubation: The plate is incubated for 1-4 hours at 37°C. Incubation time may vary depending on the cell type and density.[1][7]
- Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.[1][4][7]
- Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against
 the log concentration of Siais117 and fitting the data to a dose-response curve.

Protein Degradation Analysis (Western Blotting)

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

- Cell Treatment and Lysis: Cells are seeded in 6-well plates and treated with Siais117 at the
 desired concentrations and time points (e.g., 0-500 nM for 24 hours). After treatment, cells
 are washed with ice-cold PBS and lysed with RIPA buffer containing protease and
 phosphatase inhibitors.
- Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading.



- Sample Preparation: An appropriate amount of total protein (e.g., 20-30 μg) from each sample is mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes.
- SDS-PAGE: The protein samples are separated by size via sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., ALK, p-ALK, STAT3, p-STAT3, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.[8]
- Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a
 horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary
 antibody for 1 hour at room temperature.[8]
- Detection: Following further washes, a chemiluminescent substrate is applied to the membrane, and the signal is captured using a digital imaging system or X-ray film.[9]
- Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control to determine the relative protein levels.

Conclusion and Future Directions

Siais117 is a potent Brigatinib-based PROTAC that effectively induces the degradation of ALK fusion proteins, including the drug-resistant G1202R mutant.[1][4][5] It demonstrates strong anti-proliferative activity in ALK-positive cancer cell lines and also in small cell lung cancer models.[4][5] The development of **Siais117** highlights the potential of PROTAC technology to overcome targeted therapy resistance. While initial reports mention promising anti-tumor activity in xenograft mouse models, further in vivo studies are necessary to fully evaluate its pharmacokinetic properties, efficacy, and safety profile for potential clinical translation.[6]



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